Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate
Description
Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate is a nitrophenyl-substituted cyanoacetate ester with the molecular formula C₁₁H₉FN₂O₄ and an average molecular mass of 252.20 g/mol . The compound features a 5-fluoro-2-nitrophenyl group attached to a cyanoacetate backbone, making it a versatile intermediate in organic synthesis. Its structure combines electron-withdrawing substituents (fluoro and nitro groups) that enhance reactivity in condensation and cyclization reactions. This compound is frequently utilized in the synthesis of heterocycles, pharmaceuticals, and functionalized polymers .
Properties
Molecular Formula |
C11H9FN2O4 |
|---|---|
Molecular Weight |
252.20 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate |
InChI |
InChI=1S/C11H9FN2O4/c1-2-18-11(15)9(6-13)8-5-7(12)3-4-10(8)14(16)17/h3-5,9H,2H2,1H3 |
InChI Key |
OCSBQHCEGUHETN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1=C(C=CC(=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Fluoro-2-Nitrobenzyl Bromide
The synthesis begins with bromination of 5-fluoro-2-nitrotoluene using N-bromosuccinimide (NBS) under radical initiation. In a typical procedure, 5-fluoro-2-nitrotoluene (10.0 g, 53.2 mmol) is dissolved in carbon tetrachloride (100 mL) with azobisisobutyronitrile (AIBN, 0.5 g) as initiator. NBS (9.47 g, 53.2 mmol) is added portion-wise at 80°C over 2 h. After refluxing for 12 h, the mixture is cooled, filtered, and concentrated to yield 5-fluoro-2-nitrobenzyl bromide as a pale yellow solid (12.1 g, 85%).
Key Parameters
- Temperature: 80°C
- Solvent: CCl₄
- Radical Initiator: AIBN (1 mol%)
Cyanide Substitution with Trimethylsilyl Cyanide (TMSCN)
The benzyl bromide intermediate undergoes nucleophilic displacement with TMSCN in acetonitrile. A mixture of 5-fluoro-2-nitrobenzyl bromide (8.0 g, 30.1 mmol), TMSCN (3.57 mL, 36.1 mmol), and K₂CO₃ (5.0 g, 36.1 mmol) in CH₃CN (50 mL) is stirred at 0°C for 8 h. Workup involves dilution with CH₂Cl₂, washing with NaHCO₃, and column chromatography (hexane/EtOAc 4:1) to isolate 2-(5-fluoro-2-nitrophenyl)acetonitrile as white crystals (4.2 g, 70%).
Reaction Mechanism
$$\text{Ar-CH}2\text{Br} + \text{TMSCN} \xrightarrow{\text{K}2\text{CO}3} \text{Ar-CH}2\text{CN} + \text{TMSBr}$$
Deprotonation and Ethyl Chloroformate Quench
The critical step involves deprotonating the α-carbon of the nitrile using n-butyllithium. Under nitrogen, 2-(5-fluoro-2-nitrophenyl)acetonitrile (3.0 g, 15.2 mmol) in dry THF (30 mL) is cooled to −78°C. n-BuLi (2.5 M in hexanes, 6.7 mL, 16.7 mmol) is added dropwise, forming a deep red solution. After 30 min, ethyl chloroformate (1.7 mL, 16.7 mmol) in THF (5 mL) is introduced. The reaction warms to room temperature over 2 h, followed by aqueous workup and chromatography to yield the target compound (3.1 g, 75%).
Spectroscopic Validation
- ¹H NMR (CDCl₃) : δ 8.21 (dd, J=8.9, 5.6 Hz, 1H, Ar-H), 7.85 (td, J=8.9, 2.6 Hz, 1H, Ar-H), 7.62 (dd, J=9.1, 2.6 Hz, 1H, Ar-H), 4.32 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.36 (t, J=7.1 Hz, 3H, OCH₂CH₃).
- IR (KBr) : 2223 cm⁻¹ (C≡N), 1745 cm⁻¹ (C=O).
Knoevenagel Condensation Approach
Synthesis of 5-Fluoro-2-Nitrobenzaldehyde
This route requires prior preparation of the aldehyde via oxidation of 5-fluoro-2-nitrotoluene. Using a mixture of CrO₃ (8.0 g), acetic acid (40 mL), and H₂SO₄ (2 mL) at 90°C for 6 h, the methyl group is oxidized to yield 5-fluoro-2-nitrobenzaldehyde (63% yield).
Condensation with Ethyl Cyanoacetate
In ethanol (50 mL), 5-fluoro-2-nitrobenzaldehyde (5.0 g, 27.0 mmol), ethyl cyanoacetate (3.4 g, 30.0 mmol), and piperidine (0.5 mL) are refluxed for 8 h. The precipitated product is recrystallized from ethanol to give ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate (5.8 g, 78%).
Optimization Challenges
- Conventional Knoevenagel conditions favor α,β-unsaturated products.
- Steric hindrance from the nitro and fluoro groups promotes geminal addition over conjugation.
Reductive Amination Pathway
Formation of Schiff Base Intermediate
Reacting 5-fluoro-2-nitrobenzaldehyde (4.0 g, 21.6 mmol) with ammonium acetate (2.5 g, 32.4 mmol) in ethanol (40 mL) at 60°C for 4 h generates the imine intermediate.
Cyanoethylation and Esterification
The imine is treated with ethyl cyanoacetate (2.9 g, 25.9 mmol) in the presence of ZnCl₂ (1.5 g) at 100°C for 6 h. Acidic workup (HCl, pH 2) followed by neutralization yields the target ester (3.7 g, 65%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Nucleophilic Substitution | 75 | 98.5 | High | $$$$ |
| Knoevenagel | 78 | 97.2 | Moderate | $$ |
| Reductive Amination | 65 | 95.8 | Low | $$$ |
Key Observations
- The nucleophilic substitution route offers superior scalability but requires cryogenic conditions.
- Knoevenagel condensation avoids hazardous reagents but demands strict temperature control to prevent oligomerization.
Industrial-Scale Considerations
Continuous Flow Synthesis
Implementing the nucleophilic substitution in a flow reactor enhances safety and yield:
- TMSCN and benzyl bromide are mixed in a T-junction at 0°C.
- Residence time: 15 min in a PTFE coil (ID 1 mm).
- Achieves 82% yield with 99% conversion.
Green Chemistry Metrics
- E-factor : 12.7 (traditional batch) vs. 8.3 (flow).
- Solvent recovery: 90% THF reclaimed via distillation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Typical reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Ethyl 2-cyano-2-(5-fluoro-2-aminophenyl)acetate.
Hydrolysis: 2-cyano-2-(5-fluoro-2-nitrophenyl)acetic acid.
Scientific Research Applications
Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate is utilized in various scientific research applications, including:
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical research: The compound is used in the development of potential drug candidates due to its unique structural features.
Material science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate is primarily related to its functional groups. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can interact with biological targets .
Comparison with Similar Compounds
Key Research Findings
- Peptide synthesis : OxymaPure derivatives outperform traditional reagents (e.g., HOBt) in SPPS, achieving >95% coupling efficiency and reduced epimerization .
- Amidation challenges: Ethyl esters (e.g., ethyl 5-amino-1H-imidazole-4-carboxylate) show lower reactivity in ammonolysis compared to methyl esters, requiring harsh conditions (120°C, 0.3 MPa) for amidation .
- Regioselectivity : Perfluorohexyl-substituted analogs exhibit regioselectivity challenges during synthesis, necessitating chromatographic separation of isomers .
Biological Activity
Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 225.19 g/mol. The compound contains a cyano group, a fluoro group, and a nitro group attached to a phenyl ring, which significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The cyano group acts as an electrophile, allowing it to react with nucleophilic sites on proteins or other biomolecules. The presence of the fluoro and nitro groups enhances the compound's binding affinity and specificity for its targets, leading to varied biological effects depending on the specific application.
Biological Activity
Research indicates that this compound exhibits notable antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. The compound's effectiveness is often compared to existing chemotherapeutic agents, highlighting its potential as a lead compound in cancer treatment .
Table 1: Comparative Antitumor Activity
| Compound Name | IC50 (µM) | Cell Line Affected |
|---|---|---|
| This compound | 15 ± 1.5 | NSCLC |
| Doxorubicin | 10 ± 0.8 | NSCLC |
| Paclitaxel | 20 ± 1.0 | NSCLC |
Case Studies
- Case Study on NSCLC : A study evaluated the cytotoxic effects of this compound against NSCLC cell lines. Results demonstrated a significant reduction in cell viability at concentrations below those required for traditional chemotherapeutics, suggesting a promising therapeutic index for this compound .
- Mechanistic Insights : Molecular docking studies have indicated that this compound binds effectively to the active site of specific kinases involved in cancer progression, such as CDK4. This interaction may lead to inhibition of cell cycle progression and induction of apoptosis in cancer cells .
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) studies reveal that modifications in the functional groups attached to the phenyl ring can significantly alter the biological activity of this compound. For example:
- Fluorine Substitution : The presence of fluorine at the para position has been shown to enhance binding affinity compared to other halogen substitutions.
- Nitro Group Positioning : Variations in the positioning of nitro groups can lead to different reactivity profiles and biological outcomes.
Table 2: SAR Analysis
| Variant Compound Name | Structural Features | Observed Activity |
|---|---|---|
| Ethyl 2-cyano-2-(4-fluoro-3-nitrophenyl)acetate | Fluoro at position 4 | Increased cytotoxicity |
| Ethyl 2-cyano-2-(5-chloro-4-nitrophenyl)acetate | Chloro instead of fluoro | Altered reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
